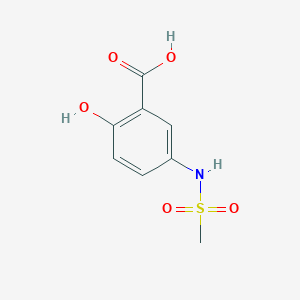

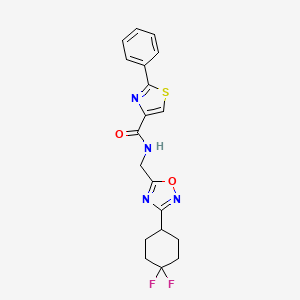

![molecular formula C14H25ClN2O2 B2701959 Tert-butyl 3,11-diazatricyclo[6.2.1.02,7]undecane-11-carboxylate;hydrochloride CAS No. 2416243-29-1](/img/structure/B2701959.png)

Tert-butyl 3,11-diazatricyclo[6.2.1.02,7]undecane-11-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3,11-diazatricyclo[6.2.1.02,7]undecane-11-carboxylate;hydrochloride is a chemical compound with the CAS Number: 2416243-29-1 . It has a molecular weight of 288.82 . The IUPAC name for this compound is tert-butyl decahydro-5,8-epiminoquinoline-9-carboxylate hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24N2O2.ClH/c1-14(2,3)18-13(17)16-10-6-7-11(16)12-9(10)5-4-8-15-12;/h9-12,15H,4-8H2,1-3H3;1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Structural Modification : One study describes the synthesis and structural modification of similar tert-butyl ester compounds. For example, Vorona et al. (2007) conducted a reaction with the Vilsmeier reagent, introducing an N,N-dimethylaminomethylene group at a specific position in the compound's structure. Such modifications often aim to explore chemical reactivity or enhance certain properties like solubility or stability (Vorona et al., 2007).

Reactivity and Formation of Novel Compounds : Toda, Yoshioka, and Kawada (1978) investigated the cycloaddition reactions of similar tert-butyl compounds, leading to the formation of new and highly strained unsaturated propellanes. These types of studies contribute to our understanding of chemical reactivity and the potential for creating novel organic compounds (Toda, Yoshioka, & Kawada, 1978).

Catalysis and Enzymatic Activities : Research by Mal et al. (2015) on an undecametallic iron(III) complex, which includes a tert-butyl group, revealed its effectiveness as a catalyst in the oxidation of certain compounds, mimicking enzymatic reaction kinetics. This highlights the potential use of such compounds in catalysis and as models for enzymatic processes (Mal et al., 2015).

Development of Reagents : A study by Yamada et al. (2016) presented the development of a new tert-butylating reagent, demonstrating the role of tert-butyl groups in the creation of useful reagents for chemical syntheses. These reagents are valuable in various organic transformations (Yamada et al., 2016).

Application in Material Science and Drug Delivery : Guchhait et al. (2021) explored the use of tripeptide-based hydrogelators containing tert-butyl groups for the entrapment and release of Vitamin B12 and Doxorubicin. This research points towards potential applications in drug delivery systems and material science (Guchhait et al., 2021).

Propriétés

IUPAC Name |

tert-butyl 3,11-diazatricyclo[6.2.1.02,7]undecane-11-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2.ClH/c1-14(2,3)18-13(17)16-10-6-7-11(16)12-9(10)5-4-8-15-12;/h9-12,15H,4-8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRCFTIIUQQWFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1C3C2CCCN3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

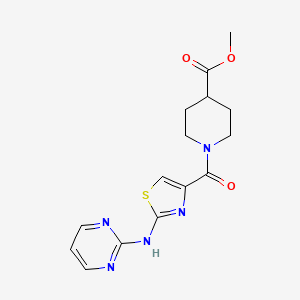

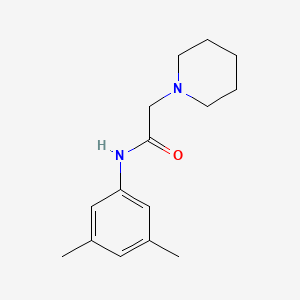

![N-({[2,3'-bipyridine]-4-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2701876.png)

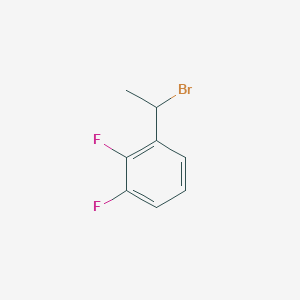

![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2701877.png)

![benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2701880.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{3-ethyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2701884.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone](/img/structure/B2701889.png)

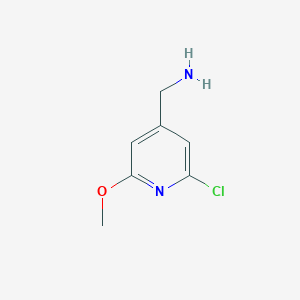

![3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2701890.png)

![1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine trihydrochloride](/img/structure/B2701896.png)

![3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2701899.png)